5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione
Description
Properties
CAS No. |
78613-15-7 |
|---|---|
Molecular Formula |
C20H22N2O5S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[1,2-bis(3,4-dimethoxyphenyl)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C20H22N2O5S/c1-23-15-7-5-12(10-17(15)25-3)9-14(19-21-22-20(28)27-19)13-6-8-16(24-2)18(11-13)26-4/h5-8,10-11,14H,9H2,1-4H3,(H,22,28) |
InChI Key |
BADNWWMCZDWIOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)C3=NNC(=S)O3)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation of Acyl Hydrazides
The primary method involves reacting 1,2-bis(3,4-dimethoxyphenyl)ethyl acyl hydrazide with carbon disulfide (CS₂) in a basic alcoholic medium.
- Acyl Hydrazide Preparation :
The precursor acyl hydrazide is synthesized by reacting 1,2-bis(3,4-dimethoxyphenyl)ethyl carboxylic acid with hydrazine hydrate in ethanol under reflux.
- Cyclocondensation :
- The acyl hydrazide (10 mmol) is dissolved in ethanol (50 mL) with potassium hydroxide (12 mmol).
- CS₂ (15 mmol) is added dropwise at 0°C, followed by refluxing for 8–12 hours.
- The mixture is acidified with dilute HCl to precipitate the product, which is filtered and recrystallized from ethanol/DMF (1:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Reaction Time | 8–12 hours | |
| Recrystallization Solvent | Ethanol/DMF |
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a thiocarbazate intermediate. Intramolecular cyclization under basic conditions yields the oxadiazole-thione core. Thiol-thione tautomerism is observed in the final product, with the thione form predominating due to thermodynamic stability.
Mannich Reaction for Functionalization
Post-synthesis functionalization via Mannich reactions introduces piperidine or morpholine side chains, enhancing pharmacological properties.
Example :
- React 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and piperidine derivatives in ethanol.
- Yields: 47–87%, depending on the amine used.
Application to Target Compound :
This method could modify the bis(3,4-dimethoxyphenyl)ethyl group to introduce additional bioactive moieties.
Spectroscopic Characterization
Post-synthesis validation includes:
- IR Spectroscopy : C═S stretch at 1238–1322 cm⁻¹ and C-O-C stretch at 1249 cm⁻¹.
- ¹H NMR : Singlets for methoxy groups (δ 3.61–3.82 ppm) and aromatic protons (δ 6.81–8.10 ppm).
- ¹³C NMR : C═S signal at δ 179.66 ppm.
Optimization and Challenges
- Solvent Choice : Ethanol is preferred for cyclocondensation due to its polarity and miscibility with CS₂.
- Acidification : Gradual addition of HCl minimizes side reactions.
- Yield Improvement : Use of anhydrous conditions and inert atmospheres enhances reproducibility.
Chemical Reactions Analysis
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols or amines.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impact
The substituent at position 5 of the 1,3,4-oxadiazole-2(3H)-thione scaffold is critical for modulating bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological Activities
Anti-Inflammatory Activity
- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibited 61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin (64.3%) .
- Target Compound : The additional dimethoxyphenyl group may enhance activity due to increased electron density and steric bulk.
Anticancer Activity
- N-Mannich Bases of 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione showed IC₅₀ values as low as 0.8 µM against HepG2 and MCF-7 cells .
- Target Compound : The bis(3,4-dimethoxyphenyl)ethyl group may target kinases or telomerase, similar to phenylpiperazine derivatives .
Antimicrobial Activity
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Enhance lipophilicity and π-π stacking interactions but may reduce metabolic stability .
- Chlorine Substituents : Increase electrophilicity, favoring covalent interactions with target enzymes .
- Bulkier Substituents (e.g., ethyl-bridged dimethoxyphenyl): May improve binding to hydrophobic pockets in proteins .
Biological Activity
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole moiety has gained attention in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 402.46 g/mol
The compound features two methoxy-substituted phenyl groups attached to a central oxadiazole-thione core, which is crucial for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various mechanisms involved in cancer cell proliferation. The compound has been tested against several cancer cell lines including:
- HeLa (Cervical Cancer)
- MCF7 (Breast Cancer)
- HCT116 (Colorectal Cancer)
- Studies have shown that 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various mechanisms involved in cancer cell proliferation. The compound has been tested against several cancer cell lines including:
- Antimicrobial Activity :
- Mechanisms of Action :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The synthetic pathway often includes:
- Formation of the oxadiazole ring through condensation reactions.
- Subsequent substitution reactions to introduce the dimethoxyphenyl groups.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
